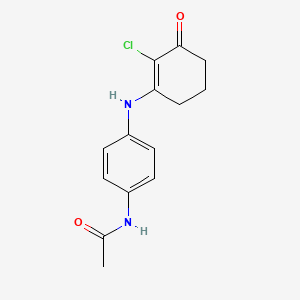
N-(4-((2-Chloro-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-((2-Chloro-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide” is a chemical compound with the CAS number 1022891-73-1 . It’s used for pharmaceutical testing and as a reference standard for accurate results .
Chemical Formula and Molecular Weight The chemical formula of this compound is C14H15ClN2O2 and the molecular weight is 278.73 g/mol .
Aplicaciones Científicas De Investigación
Pharmaceutical Testing
N-(4-((2-Chloro-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide: is utilized in pharmaceutical testing as a high-quality reference standard . Reference standards are crucial for ensuring the identity, quality, purity, and potency of pharmaceutical products. They serve as benchmarks for quality control tests and are essential for drug approval processes.
Antimicrobial Research
The compound’s structure suggests potential for antimicrobial activity. Derivatives of naphthoquinones, which share a similar structural motif, have been studied for their antimicrobial properties . This indicates that N-(4-((2-Chloro-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide could be synthesized and tested as part of a broader search for new antimicrobial agents.
Antitumoral Studies
In the field of oncology, compounds with the naphthoquinone structure have shown promise as antitumoral agents . The chemical modification of such compounds can enhance their pharmacological properties, suggesting that N-(4-((2-Chloro-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide may have applications in cancer research and therapy.
Biotechnology
In biotechnological research, the compound could be used to study protein interactions and enzyme kinetics. Its unique structure may allow it to bind selectively to certain proteins, which can be useful in understanding biological pathways and identifying potential targets for drug development .
Chemical Synthesis
This compound can serve as a building block in organic synthesis. Its reactive sites make it a candidate for further chemical modifications, which can lead to the creation of a variety of novel compounds with potential applications in different fields of chemistry and medicine .
Pharmacological Research
N-(4-((2-Chloro-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide: can be used in pharmacological research to explore its effects on various biological systems. Its interaction with cellular receptors and enzymes can provide insights into its therapeutic potential and side effects .
Molecular Docking Studies
The compound’s structure allows for molecular docking studies, which are computational simulations used to predict the interaction between a molecule and a target protein. This is valuable for drug design and understanding the molecular basis of drug action .
Material Science
Though not directly indicated, the structural features of the compound suggest that it could be investigated for its properties in material science. For instance, its potential for forming stable crystalline structures can be explored for the development of new materials with specific optical or electronic properties .
Safety and Hazards
Propiedades
IUPAC Name |
N-[4-[(2-chloro-3-oxocyclohexen-1-yl)amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-9(18)16-10-5-7-11(8-6-10)17-12-3-2-4-13(19)14(12)15/h5-8,17H,2-4H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXAGVUXIZJTDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C(C(=O)CCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((2-Chloro-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2886893.png)
![tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]ethyl}carbamate](/img/structure/B2886894.png)
![3-benzyl-9-cyclohexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2886895.png)
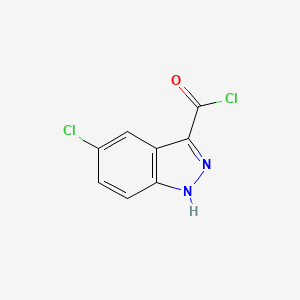
![6-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2886897.png)
![2-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2886898.png)
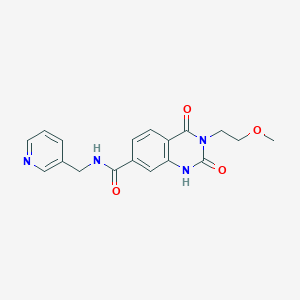
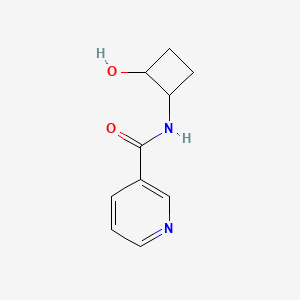
![3-Fluoro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-4-methoxybenzamide](/img/structure/B2886910.png)
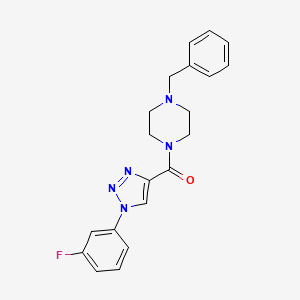
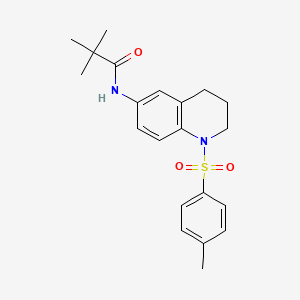
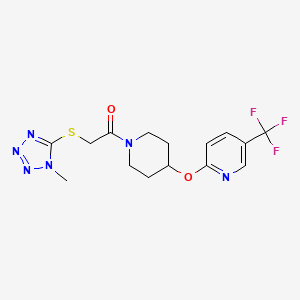
![2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2886914.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2886916.png)